molecular formula C9H13ClN2O4 B15300259 Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride

Cat. No.: B15300259
M. Wt: 248.66 g/mol
InChI Key: OGQYRVYZXFJBIB-UHFFFAOYSA-N
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Description

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is a heterocyclic compound that features a morpholine ring fused with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride typically involves the reaction of morpholine derivatives with oxazole precursors. One common method involves the cyclization of amino alcohols with α-haloacid chlorides, followed by reduction reactions . The reaction conditions often include the use of transition metal catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is unique due to its combined morpholine and oxazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H13ClN2O4

Molecular Weight

248.66 g/mol

IUPAC Name

methyl 3-morpholin-2-yl-1,2-oxazole-5-carboxylate;hydrochloride

InChI

InChI=1S/C9H12N2O4.ClH/c1-13-9(12)7-4-6(11-15-7)8-5-10-2-3-14-8;/h4,8,10H,2-3,5H2,1H3;1H

InChI Key

OGQYRVYZXFJBIB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NO1)C2CNCCO2.Cl

Origin of Product

United States

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